Mycothiol

Enzyme Kinetics Mycothiol-Dependent Reductases Substrate Specificity

Authentic Mycothiol is essential for reconstituting Actinobacteria redox biochemistry—glutathione cannot substitute. Mycothione reductase (Mtr) exhibits absolute substrate specificity for MSH with zero activity toward glutathione, trypanothione, or coenzyme A. MSH biosynthesis (MshA–D) is genetically validated as essential in M. tuberculosis; mshA or mshC disruption is lethal. MSH-deficient M. smegmatis mutants show >200-fold increase in isoniazid resistance, a phenotype not recapitulated by GSH depletion. With a 7-fold slower autoxidation rate than GSH, MSH provides superior stability in long-term oxidative stress assays. Only authentic MSH enables inhibitor screening against Mtr, MshA/B/C/D, and S-nitrosomycothiol reductase for nitrosative stress pathway characterization.

Molecular Formula C17H30N2O12S
Molecular Weight 486.5 g/mol
CAS No. 192126-76-4
Cat. No. B1677580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycothiol
CAS192126-76-4
Synonyms1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amido-2-deoxy-alpha-D-glucopyranoside
1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside
1-D-myo-inositol-2-(N-acetyl-S-((3,7,8-trimethyl-4,6-dioxo-1,5-diazabicyclo(3.3.0)octa-2,7-dien-2-yl)methyl)-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside
AcCys-GlcN-Ins
mycothiol
U17 cysteine
Molecular FormulaC17H30N2O12S
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O
InChIInChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)/t5-,6+,7+,8+,9+,10?,11-,12+,13+,14+,15?,17+/m0/s1
InChIKeyMQBCDKMPXVYCGO-FQBKTPCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mycothiol (CAS 192126-76-4): The Actinobacterial Thiol Redox Buffer Essential for Pathogen Viability


Mycothiol (MSH, AcCys-GlcN-Ins) is the major low-molecular-weight (LMW) thiol in Actinobacteria, including Mycobacterium tuberculosis and Corynebacterium glutamicum [1]. Structurally a conjugate of N-acetylcysteine with 1-d-myo-inosityl 2-amino-2-deoxy-α-d-glucopyranoside, MSH functions as the functional equivalent of glutathione (GSH) in these Gram-positive bacteria, which lack GSH [2]. MSH maintains cytosolic redox homeostasis, detoxifies xenobiotics and reactive oxygen species, and participates in unique post-translational protein modifications [3]. Its biosynthesis proceeds via four essential enzymatic steps (MshA, MshB, MshC, MshD), making the pathway a validated target for antimycobacterial drug development [4].

Why Mycothiol Cannot Be Substituted by Glutathione or Other LMW Thiols in Actinobacterial Research


The substitution of mycothiol with glutathione or other LMW thiols in Actinobacteria experimental systems fails due to fundamental biochemical incompatibilities. MSH-dependent enzymes exhibit strict substrate specificity; mycothione reductase (Mtr), the enzyme responsible for maintaining MSH in its reduced state, shows no activity with glutathione, trypanothione, or coenzyme A [1]. Furthermore, the mycothiol biosynthesis pathway is uniquely essential for the viability of Mycobacterium tuberculosis, as disruption of mshC or mshA is lethal [2]. In contrast, glutathione is non-essential in many eukaryotes and Gram-negative bacteria. Additionally, MSH confers a distinct antibiotic susceptibility profile; MSH-deficient M. smegmatis mutants exhibit a >200-fold increase in isoniazid resistance, a phenotype not recapitulated by GSH depletion in other systems [3]. Consequently, in vitro reconstitution of Actinobacteria redox biology or inhibitor screening against mycothiol-dependent enzymes demands the use of authentic mycothiol rather than surrogate thiols.

Mycothiol (MSH) vs. Glutathione and Bacillithiol: Head-to-Head Quantitative Evidence for Scientific Selection


Mycothione Reductase Substrate Specificity: No Cross-Reactivity with Glutathione

Mycothione reductase (Mtr, EC 1.8.1.15), the NADPH-dependent enzyme that maintains the MSH pool in its reduced state, exhibits absolute substrate specificity for mycothiol disulfide (mycothione). It shows no detectable activity with glutathione (GSH), trypanothione, or coenzyme A as substrates [1]. This is in stark contrast to glutathione reductase (EC 1.8.1.7), which is highly specific for GSH and does not reduce mycothione. The kinetic parameters for Mtr from M. tuberculosis have been determined: for the substrate analog des-myo-inositol mycothione disulfide, the kcat is approximately 10 s⁻¹ [2].

Enzyme Kinetics Mycothiol-Dependent Reductases Substrate Specificity Antimycobacterial Drug Targets

Differential Reactivity with Nitroxyl (HNO): MSH Yields Only Disulfide, Unlike GSH and BSH

A 2025 comparative study directly examined the reactivity of mycothiol (MSH), bacillithiol (BSH), and glutathione (GSH) with nitroxyl (HNO). Upon equimolar reaction with HNO, MSH exclusively formed the disulfide product (MSSM), whereas GSH produced a nearly equal mixture of sulfinamide and disulfide, and BSH predominantly formed sulfinamide adduct [1]. Additionally, the Bacillus subtilis thioredoxin system reduced MSSM with a KM of 9 ± 2.1 μM and Vmax of 103 ± 7.1 nmol/min/nmol TrxR (kcat = 1.7 s⁻¹) [1].

Nitroxyl Biology Thiol Reactivity Post-Translational Modification Antibiotic Development

Essentiality of Mycothiol Biosynthesis in M. tuberculosis: A Unique Vulnerability Absent in GSH-Producing Organisms

Targeted disruption of the mshC gene (encoding mycothiol ligase) in M. tuberculosis Erdman produced no viable clones, demonstrating that MSH biosynthesis is essential for growth under laboratory conditions [1]. Similarly, disruption of mshA (glycosyltransferase) is also lethal in M. tuberculosis [2]. In contrast, glutathione (GSH) biosynthesis is not essential in many eukaryotes and bacteria; GSH-deficient mutants of Escherichia coli and Saccharomyces cerevisiae are viable under standard growth conditions.

Mycobacterium tuberculosis Essential Gene Drug Target Validation Genetic Knockout

Altered Antibiotic Susceptibility Profile: MSH-Deficient Mutants Exhibit >200-Fold Increased Isoniazid Resistance

Mycothiol-deficient mutants of Mycobacterium smegmatis (Tn1, Tn2) with MSH levels <0.1% of wild-type exhibit a paradoxical phenotype: while hypersensitive to a wide range of antibiotics including erythromycin, azithromycin, vancomycin, penicillin G, rifamycin, and rifampin, they possess at least 200-fold higher levels of resistance to isoniazid (INH) compared to wild-type [1]. This is in direct contrast to GSH-deficient mutants in other bacteria, which generally show increased susceptibility to oxidative stress but do not exhibit such a dramatic shift in INH resistance.

Antibiotic Resistance Mycothiol Deficiency Mycobacterium smegmatis Isoniazid

Resistance to Autoxidation: MSH Oxidizes 7-Fold Slower than GSH

Studies on the intrinsic stability of LMW thiols indicate that mycothiol (MSH) exhibits a 7-fold slower rate of autoxidation compared to glutathione (GSH) under aerobic conditions [1]. This enhanced stability is attributed to the structural features of MSH, including the GlcN-Ins moiety, which confers resistance to heavy-metal ion-catalyzed oxidation [2].

Oxidative Stability Autoxidation Redox Buffer Shelf Life

High-Value Application Scenarios for Mycothiol Based on Verified Differential Evidence


In Vitro Reconstitution of Actinobacterial Redox Pathways

Due to the absolute substrate specificity of mycothione reductase (Mtr) for mycothiol and its lack of activity with glutathione [1], authentic MSH is required for biochemical reconstitution of the MSH/Mtr/NADPH redox cycle. This application is critical for enzymology studies and for validating inhibitors of Mtr or other MSH-dependent enzymes as potential antitubercular leads.

Antimycobacterial Drug Target Validation and Inhibitor Screening

The essentiality of MSH biosynthesis in M. tuberculosis [1] positions MSH and its biosynthetic intermediates as key reagents for target validation studies. Specifically, assays using recombinant MshA, MshB, MshC, or MshD enzymes require MSH or its precursors as substrates to screen for small-molecule inhibitors, a strategy that cannot be executed with glutathione.

Investigation of Nitroxyl (HNO) Biology and NO-Donor Drug Development

The differential reactivity of MSH, GSH, and BSH with HNO [1] makes MSH a critical component in studies examining how Actinobacteria respond to nitrosative stress. Procurement of MSH enables direct in vitro assays to characterize the disulfide product profile and to evaluate whether HNO donors could serve as species-specific antimicrobial agents.

Oxidative Stress Resistance Studies in Actinobacteria

The 7-fold slower autoxidation rate of MSH compared to GSH [1] supports the use of MSH as a more stable redox buffer in long-term oxidative stress assays. When studying the role of thiols in protecting Corynebacterium glutamicum or Streptomyces species against oxidants, MSH provides a physiologically relevant and experimentally robust alternative to GSH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycothiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.